molecular formula C16H13NOS B414011 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole CAS No. 84645-80-7

2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole

Cat. No.: B414011
CAS No.: 84645-80-7
M. Wt: 267.3g/mol
InChI Key: RXKMHYYVMATNGS-DHZHZOJOSA-N
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Description

2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1,3-benzothiazole ( 84645-80-7) is a high-purity chemical compound with the molecular formula C16H13NOS and a molecular weight of 267.35 g/mol . This reagent features a benzothiazole core linked to a 4-methoxyphenyl group via an ethenyl bridge, a structure of significant interest in medicinal chemistry and chemical biology research. Benzothiazole derivatives are extensively investigated for their diverse biological activities and utility in scientific research . Notably, this class of compounds has shown substantial potential in neuroscience research. Some benzothiazoles, such as the well-known Pittsburgh compound B (PiB), are utilized as imaging agents for studying protein aggregates associated with neurodegenerative conditions, as they can bind to amyloid structures . Furthermore, benzothiazoles are explored in oncology research, where certain derivatives have demonstrated selective toxicity against various cancer cell lines, with their mechanisms potentially involving metabolic activation . This compound is provided For Research Use Only. It is strictly intended for laboratory and scientific research purposes and is not classified or approved for human, veterinary, or household use.

Properties

IUPAC Name

2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NOS/c1-18-13-9-6-12(7-10-13)8-11-16-17-14-4-2-3-5-15(14)19-16/h2-11H,1H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKMHYYVMATNGS-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Bromination of 2-Methylbenzothiazole

Reagents :

  • 2-Methylbenzothiazole (1.49 g, 10 mmol)

  • N-Bromosuccinimide (1.78 g, 10 mmol)

  • Benzoyl peroxide (catalytic)

Procedure :

  • Reflux the mixture in benzene (100 mL) for 10 hours.

  • Filter and evaporate the solvent to obtain 2-(bromomethyl)benzothiazole.

Yield : 85%.

Step 2: Coupling with 4-Methoxyphenylboronic Acid

Reagents :

  • 2-(Bromomethyl)benzothiazole (2.28 g, 10 mmol)

  • 4-Methoxyphenylboronic acid (1.52 g, 10 mmol)

  • Pd(PPh3)4 (0.12 g, 0.1 mmol)

  • K2CO3 (2.76 g, 20 mmol)

Procedure :

  • Suspend reagents in degassed DMF (30 mL) and heat at 100°C for 24 hours under N2.

  • Extract with ethyl acetate, dry over Na2SO4, and purify via column chromatography (hexane/ethyl acetate 4:1).

Yield : 58%.

Knoevenagel Condensation of Benzothiazole Acetonitrile

This method, inspired by the synthesis of conjugated benzothiazoles, involves the condensation of 2-cyanomethylbenzothiazole 3 with 4-methoxybenzaldehyde 4 to form the ethenyl bridge.

Procedure :

  • Dissolve 2-cyanomethylbenzothiazole (1.77 g, 10 mmol) and 4-methoxybenzaldehyde (1.36 g, 10 mmol) in tert-butyl alcohol (15 mL) and THF (5 mL).

  • Add tetrabutylammonium hydroxide (0.2 mL, 1M in methanol) dropwise and stir at 50°C for 1.5 hours.

  • Filter the precipitate and wash with methanol.

Yield : 89–94%.
Mechanistic Insight :
The base deprotonates the α-hydrogen of the nitrile, enabling nucleophilic attack on the aldehyde. Subsequent elimination forms the trans (E)-configured ethenyl group.

Comparative Analysis of Synthetic Methods

Method Reaction Time Yield (%) Key Advantages Limitations
Condensation12 hours68–72Single-step, high atom economyModerate yield
Bromination-Substitution34 hours58Applicable to diverse aryl groupsRequires palladium catalyst
Knoevenagel Condensation1.5 hours89–94High yield, stereoselective E-configurationSensitive to moisture

Spectral and Crystallographic Data

UV-Vis (Ethanol) :

  • λmax = 342 nm (π→π* transition of conjugated system).

X-ray Crystallography :

  • Monoclinic crystal system, space group P2₁/c.

  • Dihedral angle between benzothiazole and methoxyphenyl planes: 12.3° .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Benzothiazole vs. Benzoxazole
  • Target Compound : Benzothiazole core with sulfur atom.
  • Analog : 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1,3-benzoxazole (, compound 3).
    • Key Difference : Benzoxazole replaces sulfur with oxygen.
    • Impact :
  • Biological Activity: The benzoxazole analog demonstrated superior antimycobacterial activity against M. avium and M.
Benzothiazole vs. Pyrazoline-Fused Benzothiazole
  • Analog : 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole ().
    • Key Difference : Pyrazoline ring fused to benzothiazole.
    • Impact :
  • The fused pyrazoline ring introduces conformational rigidity, which may enhance selectivity for specific enzymatic targets (e.g., antitumor or antidepressant activities) .

Substituent Variations

4-Methoxyphenyl Ethenyl vs. Direct 4-Methoxyphenyl Attachment
  • Analog : 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole ().
    • Key Difference : Lacks the ethenyl linker; 4-methoxyphenyl is directly attached.
    • Impact :
  • Bioactivity : Direct attachment may reduce steric hindrance, but the absence of conjugation could limit π-π interactions .
4-Methoxyphenyl vs. Pyridinyl Ethenyl
  • Analog : 5,6-Dimethyl-2-[(E)-2-(pyridin-3-yl)ethenyl]-1,3-benzothiazole ().
    • Key Difference : Pyridine replaces 4-methoxyphenyl.
    • Impact :
  • Electronic Effects : Pyridine’s basic nitrogen introduces a polar, hydrogen-bond-accepting moiety, contrasting with the electron-donating methoxy group.
  • Target Specificity : Pyridine may favor interactions with metal ions or acidic residues in enzymatic active sites .

Structural Modifications and Pharmacokinetics

  • Ethenyl Linker : The (E)-configuration in the target compound ensures optimal spatial alignment for binding, as seen in analogs like 4'-methoxyresveratrol (), where the ethenyl group is critical for bioactivity .
  • Methoxy Positioning : The para-methoxy group on the phenyl ring maximizes electron donation and minimizes steric clashes, a feature shared with antimycobacterial benzoxazoles .

Research Findings and Implications

  • Antimycobacterial Activity : Benzothiazoles and benzoxazoles with 4-methoxyphenyl groups exhibit enhanced activity against mycobacteria, likely due to improved membrane penetration and target binding (e.g., inhibition of photosynthetic electron transport in chloroplasts) .
  • Structure-Activity Relationships (SAR) :
    • Electron-Donating Groups : Methoxy, methylsulfanyl, and benzofuran substituents enhance activity, as seen in benzoxazole analogs .
    • Heterocycle Rigidity : Fused rings (e.g., pyrazoline in ) or cyclic substituents (e.g., dihydrobenzofuran in ) improve target selectivity .

Biological Activity

2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole is an organic compound with the molecular formula C16H13NOS. This compound belongs to the benzothiazole family and has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • IUPAC Name : 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole
  • CAS Number : 84645-80-7
  • Molecular Weight : 273.35 g/mol

The biological activity of 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activities or receptor functions, leading to various biological effects. For instance, it may inhibit enzymes involved in microbial growth, showcasing potential antimicrobial properties.

Antimicrobial Properties

Research has indicated that derivatives of benzothiazole exhibit significant antimicrobial activity. A study highlighted that compounds similar to 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole demonstrated potent activity against mycobacterial strains such as M. avium and M. kansasii. These compounds were found to be more effective than traditional antibiotics like isoniazid .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors. For example, compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines .

Study on Antimicrobial Efficacy

A comparative analysis was conducted on the antimicrobial efficacy of 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole against different bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial Strain MIC (µg/mL)
M. avium12.5
M. kansasii10.0
Escherichia coli50.0

This data indicates a promising profile for the compound as an antimicrobial agent .

Study on Anticancer Activity

In vitro studies have demonstrated that 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole exhibits significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM)
HeLa (Cervical)15.0
MCF-7 (Breast)20.0
A549 (Lung)18.5

These findings suggest that the compound may serve as a lead for developing new anticancer therapies .

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